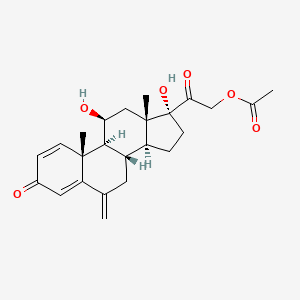
6-Methylene 6-Desmethyl Prednisolone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is primarily known for its anti-inflammatory and immunosuppressive properties. This compound is used in various medical and scientific applications due to its potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate typically involves several steps starting from prednisolone. The process includes:
3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.
11-Keto Reduction Reaction: Reducing the keto group at position 11.
21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions
6-Methylene 6-Desmethyl Prednisolone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Esterification Agents: Such as acetic anhydride or acetyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of prednisolone, each with specific biological activities .
Scientific Research Applications
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 6-Methylene 6-Desmethyl Prednisolone 21-Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound exerts its effects through multiple downstream pathways over hours to days .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone: A 6-methyl derivative of prednisolone with similar anti-inflammatory properties.
Prednisone: A precursor to prednisolone with similar biological activities.
Hydrocortisone: A naturally occurring glucocorticoid with similar but less potent effects.
Uniqueness
6-Methylene 6-Desmethyl Prednisolone 21-Acetate is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and increase its biological potency compared to other similar compounds .
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-6-methylidene-3-oxo-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,16-17,19,21,27,29H,1,6,8-9,11-12H2,2-4H3/t16-,17-,19-,21+,22-,23-,24-/m0/s1 |
InChI Key |
UAWQDQLRTZBNKD-DOUOKARYSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(=C)C4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



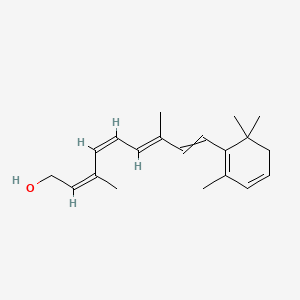
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)
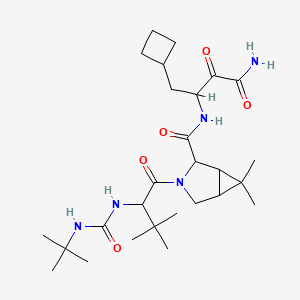
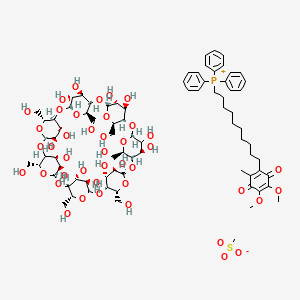
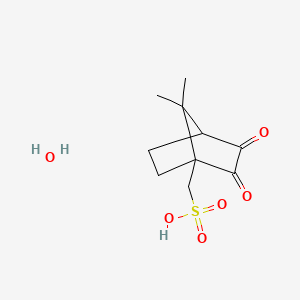
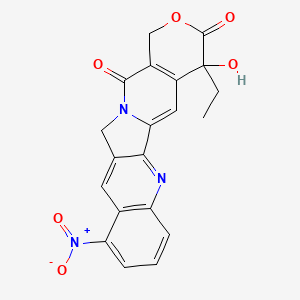
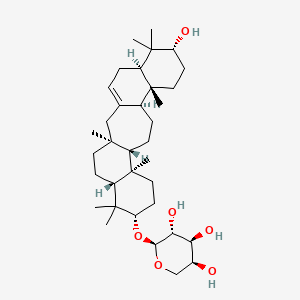


![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
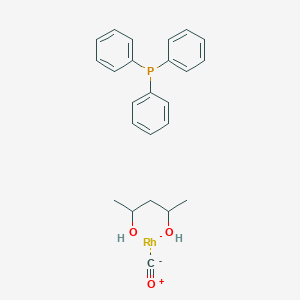
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
